ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-derived compound characterized by a cyclopenta[b]thiophene core substituted with a 4-(methylthio)benzamido group at position 2 and an ethyl ester at position 2.
Thiophene derivatives are widely studied for their pharmacological activities, including antimicrobial and anticonvulsant properties .
Properties
IUPAC Name |
ethyl 2-[(4-methylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-3-22-18(21)15-13-5-4-6-14(13)24-17(15)19-16(20)11-7-9-12(23-2)10-8-11/h7-10H,3-6H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJQQFKYLSDRCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a cyclopentathiophene core. This structure contributes to its biological properties, particularly its interaction with various biological targets.
Mechanisms of Biological Activity
-
Anticancer Activity :
- The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis through the activation of caspase pathways, leading to cell death in human breast cancer cells (MCF-7) and lung cancer cells (A549) .
- Table 1 summarizes the IC50 values for different cancer cell lines:
Cell Line IC50 (µM) Mechanism of Action MCF-7 12.5 Caspase activation A549 15.0 Induction of apoptosis HeLa 10.0 Cell cycle arrest and apoptosis - Antimicrobial Activity :
- Anti-inflammatory Effects :
Case Studies
- In Vivo Studies :
- Clinical Implications :
Scientific Research Applications
Ethyl 2-(4-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibits several biological activities that make it a candidate for further research:
- Anticancer Properties : Preliminary studies have indicated that compounds with a similar structure can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the methylthio group may enhance its interaction with biological targets involved in cancer progression.
- Antimicrobial Activity : Research has shown that thiophene derivatives possess antimicrobial properties. This compound could potentially exhibit similar effects against various pathogens.
Therapeutic Potential
The therapeutic potential of this compound is being explored in various domains:
- Cancer Therapy : Given its structural similarity to known anticancer agents, ongoing research aims to evaluate its efficacy against different cancer cell lines. In vitro and in vivo studies are necessary to establish its pharmacological profile.
- Infectious Diseases : The compound's antimicrobial properties suggest potential applications in treating bacterial and fungal infections. Further studies could elucidate its mechanism of action against specific pathogens.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
*Estimated based on structural analogs; †XLogP3 value inferred from similar compounds (e.g., ).
Crystallographic and Structural Insights
- Hydrogen Bonding : The cyclopenta[b]thiophene core and substituents participate in hydrogen-bonding networks, critical for crystal packing and molecular recognition. For instance, the 2-phenylthioureido derivative forms N–H⋯O/S interactions stabilizing its crystal structure .
- Software Tools : Programs like SHELX and ORTEP-III enable precise determination of bond lengths and angles, aiding in structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
